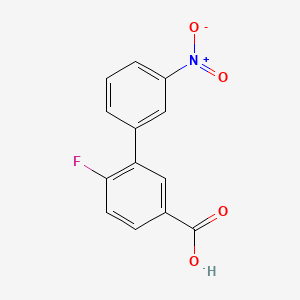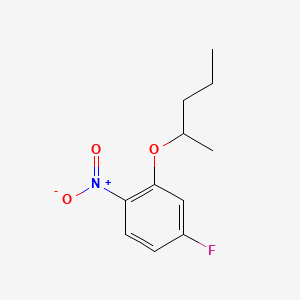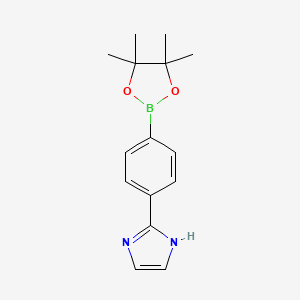
2-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of the boronic acid moiety makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
Ce composé est un intermédiaire organique avec des groupes borate et sulfonamide, qui peut être synthétisé par des réactions nucléophiles et d'amidation . Il joue un rôle significatif dans divers processus de transformation en raison de sa grande stabilité, de sa faible toxicité et de sa grande réactivité .
Synthèse de Médicaments
Dans la synthèse organique de médicaments, les composés d'acide borique comme celui-ci sont généralement utilisés pour protéger les diols. Ils sont utilisés dans la synthèse asymétrique des acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .
Inhibiteurs Enzymatiques
Les composés d'acide borique sont généralement utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques. Ils ont des applications dans le traitement des tumeurs et des infections microbiennes .
Médicaments Anticancéreux
Outre le traitement des tumeurs et des infections microbiennes, ils peuvent également être utilisés pour traiter les médicaments anticancéreux .
Sondes Fluorescentes
Les composés d'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Vecteurs de Médicaments Stimuli-réactifs
Les liaisons d'ester borique sont largement utilisées dans la construction de vecteurs de médicaments stimuli-réactifs en raison de leurs avantages liés aux conditions de construction simples, à la bonne biocompatibilité et à la capacité de répondre à divers changements microenvironnementaux tels que le pH, le glucose et l'ATP dans l'organisme .
Réactions de Couplage Carbone-Carbone
Dans les réactions de synthèse organique, les composés d'ester pinacolique d'acide borique sont des intermédiaires de réaction importants qui ont de nombreuses applications dans les réactions de couplage carbone-carbone et de couplage carbone-hétéroatome .
Traitement du Cancer
En raison de leur structure unique, ils ont une bonne activité biologique et des effets pharmacologiques. Ils ont été largement utilisés dans la capture neutronique du bore et les polymères de transport de médicaments à rétroaction dans le traitement du cancer .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis reactions, particularly in borylation reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in borylation reactions. In these reactions, the compound can act as a boron source, allowing for the introduction of a boron atom into organic molecules . This can lead to significant changes in the chemical properties of the target molecule, enabling further reactions or modifications.
Biochemical Pathways
For example, borylated compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the compound’s action could result in the formation of a new molecule with altered chemical properties. For example, in a borylation reaction, the compound could enable the introduction of a boron atom into a target molecule, potentially leading to significant changes in the molecule’s reactivity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of borylation reactions can be affected by factors such as the temperature, the presence of a catalyst, and the solvent used . Additionally, the compound’s stability could be influenced by factors such as temperature, light, and pH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves the following steps:
Borylation: The starting material, 4-iodoaniline, undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium acetate) under inert atmosphere and heating conditions.
Imidazole Formation: The resulting boronic acid derivative is then reacted with imidazole in the presence of a coupling reagent (e.g., EDCI) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The boronic acid group facilitates the coupling with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazolidines.
Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium acetate), aryl halide, and solvent (e.g., toluene).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), acidic conditions.
Reduction: Reducing agents (e.g., sodium borohydride), mild conditions.
Substitution Reactions: Electrophiles (e.g., nitric acid, halogens), acidic conditions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Imidazolium Salts: From oxidation of the imidazole ring.
Imidazolidines: From reduction of the imidazole ring.
Nitro Compounds: From nitration of the phenyl ring.
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used to synthesize complex biaryl structures, which are important in the development of pharmaceuticals and organic materials.
Organic Synthesis: Employed as a building block in the synthesis of various organic compounds.
Biology:
Protein Labeling: Utilized in the labeling of proteins for biological studies, particularly in the context of proteomics.
Biosensors: Incorporated into biosensors for the detection of biomolecules.
Medicine:
Drug Development: Used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry:
Material Science: Employed in the synthesis of advanced materials, such as conjugated polymers and organic semiconductors.
Catalysis: Utilized as a catalyst or co-catalyst in various industrial chemical processes.
Comparaison Avec Des Composés Similaires
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene): Similar structure but with a thiophene ring instead of an imidazole ring.
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline): Similar structure but with an aniline group instead of an imidazole ring.
Uniqueness:
The presence of the imidazole ring in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole provides unique biological and chemical properties compared to other boronic acid derivatives. The imidazole ring can engage in hydrogen bonding and metal coordination, enhancing its utility in biological and medicinal applications.
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIMXXAJWRGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732510 |
Source


|
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229584-17-1 |
Source


|
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[(1-methylpiperidin-4-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B567004.png)
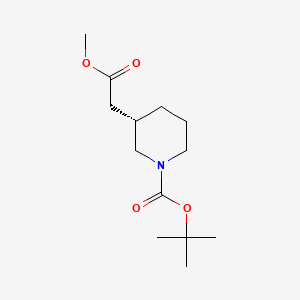
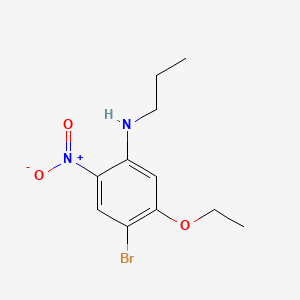



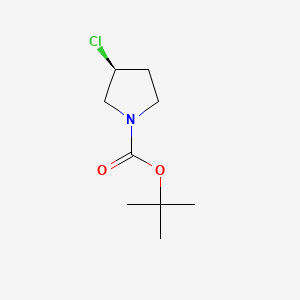

![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)

